molecular formula C18H14N2O3 B4971870 4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid

4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid

Cat. No. B4971870
M. Wt: 306.3 g/mol
InChI Key: HBUTXJFTQFQTPK-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid, also known as BBABA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBABA has been found to exhibit various biochemical and physiological effects, making it a promising compound for potential therapeutic applications.

Scientific Research Applications

4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects. These properties make this compound a promising compound for potential therapeutic applications. In addition, this compound has been found to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has been found to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant effects. This compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential anti-cancer agent. In addition, this compound has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Advantages and Limitations for Lab Experiments

4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications. However, this compound also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid. One potential area of research is the development of this compound-based materials for various applications, including drug delivery and tissue engineering. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

4-(2-benzyl-1H-benzimidazol-1-yl)-4-oxo-2-butenoic acid can be synthesized through a multi-step process involving the reaction of benzylamine with 2-nitrobenzaldehyde to form 2-(benzylamino)benzaldehyde. This intermediate is then reacted with 2-cyanoacetamide to form the desired product, this compound. The synthesis method for this compound has been optimized for high yield and purity, making it a viable compound for scientific research.

properties

IUPAC Name

(Z)-4-(2-benzylbenzimidazol-1-yl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(10-11-18(22)23)20-15-9-5-4-8-14(15)19-16(20)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,23)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUTXJFTQFQTPK-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2C(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.